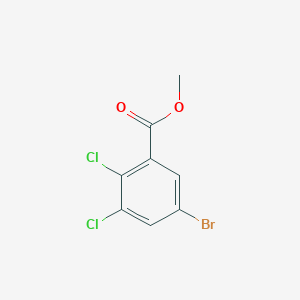
Methyl 5-bromo-2,3-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2,3-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2,3-dichlorobenzoate typically involves the bromination and chlorination of methyl benzoate derivatives. One common method starts with the chlorination of methyl benzoate to introduce chlorine atoms at the 2 and 3 positions. This is followed by bromination to introduce a bromine atom at the 5 position. The reactions are usually carried out under controlled conditions to ensure selective substitution and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for efficiency, safety, and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the selectivity and yield of the desired product. The final product is typically purified through recrystallization or distillation to achieve the required purity levels.
化学反应分析
Types of Reactions: Methyl 5-bromo-2,3-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2,3-dichlorobenzyl alcohol.
Oxidation: Formation of 5-bromo-2,3-dichlorobenzoic acid.
科学研究应用
Chemistry: Methyl 5-bromo-2,3-dichlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as flame retardancy or chemical resistance.
作用机制
The mechanism of action of methyl 5-bromo-2,3-dichlorobenzoate depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as electrophilic sites, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups.
In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The halogen atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Methyl 2,5-dichlorobenzoate: Similar structure but lacks the bromine atom at the 5 position.
Methyl 3-bromo-2,5-dichlorobenzoate: Similar structure but with different positions of the halogen atoms.
Methyl 4-bromo-2,3-dichlorobenzoate: Similar structure but with the bromine atom at the 4 position instead of the 5 position.
Uniqueness: Methyl 5-bromo-2,3-dichlorobenzoate is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
分子式 |
C8H5BrCl2O2 |
|---|---|
分子量 |
283.93 g/mol |
IUPAC 名称 |
methyl 5-bromo-2,3-dichlorobenzoate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChI 键 |
KMLNFNLIVAXHKJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


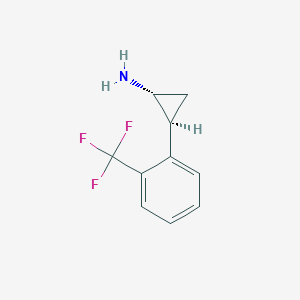
![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

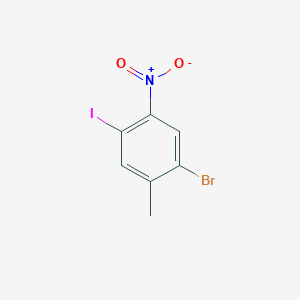



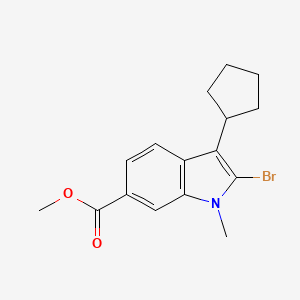
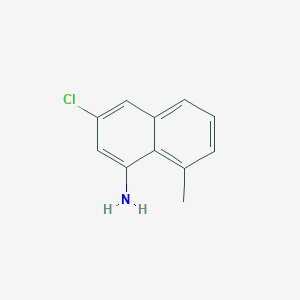

![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)

![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
